2-Bromo-2'-(thiomethyl)benzophenone

描述

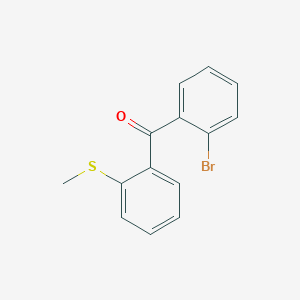

2-Bromo-2'-(thiomethyl)benzophenone (CAS 951888-09-8) is a benzophenone derivative characterized by a bromine atom at the 2-position and a thiomethyl (-SCH₃) group at the 2'-position of the aromatic rings. The compound’s structure (C₁₄H₁₁BrOS, MW 307.2 g/mol) confers unique electronic and steric properties due to the electron-donating thiomethyl group and the electron-withdrawing bromine substituent. This combination makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and polymer chemistry .

属性

IUPAC Name |

(2-bromophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKRZJQFUIOYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-2’-(thiomethyl)benzophenone typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .

Industrial Production Methods

Industrial production methods for 2-Bromo-2’-(thiomethyl)benzophenone are not extensively documented. the principles of bromomethylation using paraformaldehyde and hydrobromic acid can be scaled up for industrial applications, ensuring efficient and safe production of the compound .

化学反应分析

Types of Reactions

2-Bromo-2’-(thiomethyl)benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Various substituted benzophenone derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Alcohol derivatives of benzophenone.

科学研究应用

2-Bromo-2’-(thiomethyl)benzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-Bromo-2’-(thiomethyl)benzophenone involves its interaction with various molecular targets and pathways. The bromine atom and thiomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its thiomethyl group can undergo oxidation or reduction, leading to different biological and chemical effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-Bromo-2'-(thiomethyl)benzophenone with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 951888-09-8 | C₁₄H₁₁BrOS | 307.2 | Br, SCH₃ | Bromine, Thiomethyl |

| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₉BrO₂ | 229.07 | Br, OCH₃ | Bromine, Methoxy |

| 2-Bromo-2'-nitroacetophenone | 6851-99-6 | C₈H₆BrNO₃ | 244.04 | Br, NO₂ | Bromine, Nitro |

| 2-Chloro-6-fluorophenacyl bromide | 157359-99-4 | C₈H₅BrClFO | 251.0 | Cl, F, Br | Bromine, Chlorine, Fluorine |

| 2-bromo-2'-methoxy-1,1'-biphenyl | 20837-12-1 | C₁₃H₁₁BrO | 263.13 | Br, OCH₃ | Bromine, Methoxy (biphenyl) |

Key Observations:

- Electronic Effects: The thiomethyl group (-SCH₃) in this compound is a stronger electron donor than methoxy (-OCH₃) or nitro (-NO₂) groups, influencing its reactivity in electrophilic substitution and metal-catalyzed cross-coupling reactions .

- Steric Effects : The bulkier thiomethyl group may hinder reactions at the ortho position compared to smaller substituents like methoxy .

- Halogen Diversity : Bromine’s lower electronegativity compared to chlorine or fluorine (e.g., in 2-Chloro-6-fluorophenacyl bromide) affects leaving-group propensity in nucleophilic substitutions .

Cross-Coupling Reactions

- This compound: The thiomethyl group can act as a directing group in palladium-catalyzed couplings, enhancing regioselectivity. Similar to 2-bromo-2'-methylbiphenyl derivatives (), it is used in Suzuki-Miyaura couplings to synthesize unsymmetrical biaryls .

- 2-Bromo-4'-methoxyacetophenone: The methoxy group stabilizes intermediates via resonance, making it suitable for Friedel-Crafts alkylation but less reactive in coupling reactions compared to thiomethyl derivatives .

Polymer Chemistry

- Benzophenone derivatives like this compound serve as photoinitiators in UV-curable polymers. The thiomethyl group’s UV absorption profile differs from nitro or methoxy-substituted analogs, impacting polymerization efficiency .

Physicochemical Properties

| Property | This compound | 2-Bromo-4'-methoxyacetophenone | 2-Bromo-2'-nitroacetophenone |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate (THF, DMF) | High (methanol, acetone) | Low (needs DMSO) |

| Boiling Point | ~300°C (estimated) | 245–250°C | 290–295°C |

| Stability | Air-sensitive (S-oxidation risk) | Stable | Light-sensitive |

- Stability: The thiomethyl group in this compound may oxidize to sulfoxide or sulfone under aerobic conditions, requiring inert storage .

生物活性

2-Bromo-2'-(thiomethyl)benzophenone is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a bromine atom at the 2-position and a thiomethyl group at the 2'-position of the benzophenone structure, has a molecular formula of C14H11BrOS and a molecular weight of 307.21 g/mol. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's electrophilic bromine atom and nucleophilic thiomethyl group allow it to form stable complexes with proteins and enzymes, influencing their activity. This interaction can occur through both covalent and non-covalent binding mechanisms, thereby affecting enzyme inhibition and receptor modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzyme activity by obstructing substrate access at the active site.

- Protein-Ligand Interactions : It forms stable complexes with biological targets, which can be utilized in drug design.

Biological Activity

Research indicates that this compound exhibits significant biological activities that may be harnessed for therapeutic purposes:

- Anti-inflammatory Properties : The compound has been explored for its potential in developing anti-inflammatory agents.

- Anticancer Activity : Studies suggest it may serve as a pharmacophore in anticancer drug design due to its ability to interact with cancer-related molecular targets.

- Oxidative Stress Modulation : Preliminary research indicates potential effects on oxidative stress pathways, which are critical in various disease states.

Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:

- Binding Studies : Interaction studies have shown that this compound effectively binds to various biological targets, enhancing its utility in enzyme inhibition studies.

-

Case Studies :

- A study highlighted the compound's role in inhibiting specific enzymes involved in inflammatory pathways, demonstrating a dose-dependent response.

- Another investigation focused on its anticancer properties, where it was shown to induce apoptosis in cancer cell lines through oxidative stress mechanisms.

- Comparative Analysis : The compound's biological activity was compared with structurally similar compounds (see Table 1), revealing unique properties attributed to its specific substituents.

| Compound Name | Key Features |

|---|---|

| 2-Bromo-2'-(methylthio)benzophenone | Similar structure but with a methylthio group instead of thiomethyl. |

| 2-Chloro-2'-(thiomethyl)benzophenone | Contains chlorine instead of bromine, affecting reactivity. |

| 4-Bromo-4'-(thiomethyl)benzophenone | Different substitution pattern; affects chemical properties. |

Safety and Toxicological Profile

While exploring the therapeutic potential of this compound, safety assessments are crucial. Limited data suggest that the compound may exhibit low toxicity; however, comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。